5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C12H15N3S2. It is known for its unique structure, which includes a thiadiazole ring and a diethylphenyl group.
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring
Mode of Action
They have been found to have antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the 2-amino-1,3,4-thiadiazoles class can interact with various enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
The solubility, molecular weight, and other physical-chemical properties can influence its pharmacokinetics .
Result of Action
2-amino-1,3,4-thiadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins involved in cellular signaling, influencing the pathways they control.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, which play a critical role in transmitting signals within the cell . By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist, with some changes in cellular processes becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, its interaction with cytochrome P450 can influence the metabolism of drugs and other xenobiotics, altering their pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria can enable this compound to influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-diethylaniline with thiocarbonyl compounds under specific conditions. One common method includes the reaction of 2,6-diethylaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- 5-[(2,6-Diethylphenyl)amino]-1,3,4-oxadiazole-2-thiol
- 5-[(2,6-Diethylphenyl)amino]-1,3,4-triazole-2-thiol
Uniqueness
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both diethylphenyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIGOQQXLXSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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